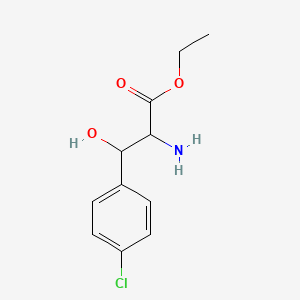![molecular formula C19H14ClNO2 B13070190 [4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone](/img/structure/B13070190.png)
[4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzoylphenoxy)-5-chloroaniline is an organic compound that belongs to the class of benzophenone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both benzoyl and chloroaniline groups in its structure makes it a versatile molecule with unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzoylphenoxy)-5-chloroaniline typically involves multiple steps. One common method includes the following steps:
Benzoylation: The starting material, 4-chlorophenol, undergoes benzoylation with benzoyl chloride in the presence of a base such as pyridine to form 4-benzoylphenol.
Etherification: The 4-benzoylphenol is then reacted with 2-chloroaniline in the presence of a suitable base like potassium carbonate to form 2-(4-benzoylphenoxy)-5-chloroaniline.
Industrial Production Methods
Industrial production of 2-(4-benzoylphenoxy)-5-chloroaniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-(4-Benzoylphenoxy)-5-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or hydroxy derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Benzoylphenoxy)-5-chloroaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial and anticancer activities.
Material Science: The compound is used in the development of polymers and resins with specific properties, such as enhanced thermal stability and UV resistance.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-(4-benzoylphenoxy)-5-chloroaniline depends on its application:
類似化合物との比較
Similar Compounds
4-Benzoylphenol: Lacks the chloroaniline group, making it less versatile in certain applications.
2-Chloroaniline: Lacks the benzoylphenoxy group, limiting its use in material science and organic synthesis.
Benzophenone: A simpler structure without the chloroaniline group, used primarily as a photoinitiator in UV-curable coatings.
Uniqueness
2-(4-Benzoylphenoxy)-5-chloroaniline is unique due to the presence of both benzoyl and chloroaniline groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields, from medicinal chemistry to material science.
特性
分子式 |
C19H14ClNO2 |
|---|---|
分子量 |
323.8 g/mol |
IUPAC名 |
[4-(2-amino-4-chlorophenoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-11-18(17(21)12-15)23-16-9-6-14(7-10-16)19(22)13-4-2-1-3-5-13/h1-12H,21H2 |
InChIキー |
NHYULHMZBMKTNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


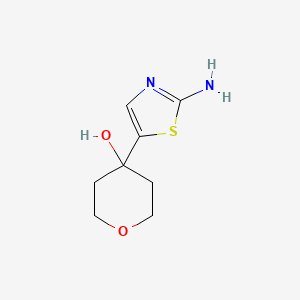
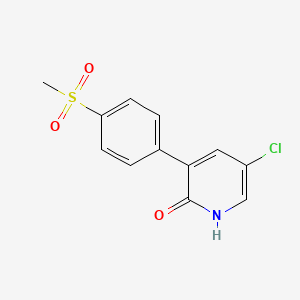
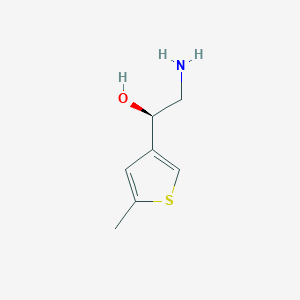
![3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
![5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070140.png)
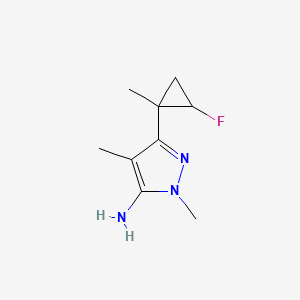
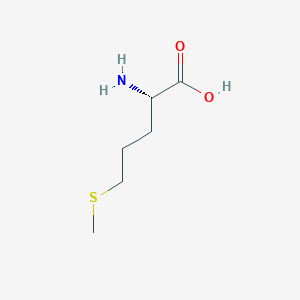
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid](/img/structure/B13070158.png)
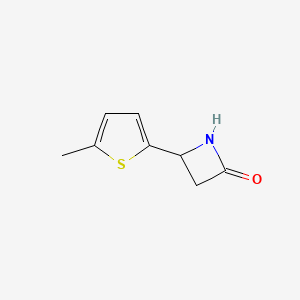
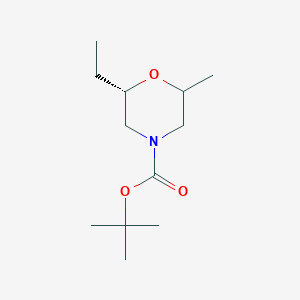
amine](/img/structure/B13070178.png)
![3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13070180.png)
